In Vivo Hepatotoxicity Reduction: 75% Lower Serum GPT in d4-EDB vs. Unlabeled EDB in Mice
1,2-Dibromoethane-d4 (d4-EDB) exhibits substantially reduced hepatotoxicity compared to unlabeled 1,2-dibromoethane (EDB) in vivo. In a direct head-to-head comparison using male Swiss-Webster mice, serum glutamate-pyruvate transaminase (SGPT) levels—a clinical biomarker of liver injury—were measured 24 hours following intraperitoneal administration [1]. The SGPT elevation in d4-EDB-treated mice was only approximately 25% of that observed in EDB-treated mice, demonstrating a pronounced deuterium isotope effect on toxicological outcome.
| Evidence Dimension | Hepatotoxicity (serum GPT elevation) |
|---|---|
| Target Compound Data | 208 U/L (SGPT) |
| Comparator Or Baseline | Unlabeled 1,2-dibromoethane (EDB): 841 U/L (SGPT); Control: 31 U/L |
| Quantified Difference | d4-EDB SGPT was 25% of EDB SGPT; absolute reduction of 633 U/L (75% lower than EDB) |
| Conditions | Male Swiss-Webster mice, 50 mg/kg ip, 24 h post-exposure |
Why This Matters
For toxicology researchers investigating structure-activity relationships or metabolic activation pathways, d4-EDB serves as a mechanistically distinct comparator that decouples microsomal oxidation from glutathione conjugation, enabling experimental dissection of toxification routes.
- [1] White, R. D., Gandolfi, A. J., Bowden, G. T., & Sipes, I. G. (1983). Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane. Toxicology and Applied Pharmacology, 69(2), 170-178. View Source
